1-Amino-4-methyl-1H-imidazole-2-thiol basic properties
1-Amino-4-methyl-1H-imidazole-2-thiol basic properties
An In-depth Technical Guide to the Basic Properties of 1-Amino-4-methyl-1H-imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus is on bridging the gap between fundamental chemical principles and their practical application in research and development. The heterocyclic compound 1-Amino-4-methyl-1H-imidazole-2-thiol is a molecule of growing interest, yet a comprehensive understanding of its core chemical personality—its basicity—is often fragmented. This guide is designed to consolidate this knowledge. We will not merely list facts; we will explore the causality behind its properties, from its dynamic electronic structure to its behavior in biological systems. The methodologies described are intended to be robust and self-validating, providing a reliable framework for your own investigations.
The Molecular Architecture: An Introduction
1-Amino-4-methyl-1H-imidazole-2-thiol is a multifunctional heterocyclic compound. Its structure is built upon the imidazole nucleus, a five-membered aromatic ring that is a cornerstone of numerous biologically active molecules, including the amino acid histidine.[1][2] The strategic placement of three key functional groups dictates its chemical behavior:
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An Amino Group (-NH₂) at the N1 position: This group introduces a potential site for protonation and hydrogen bonding.
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A Thiol/Thione Group at the C2 position: This group is central to the molecule's reactivity and exists in a dynamic equilibrium.
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A Methyl Group (-CH₃) at the C4 position: This group provides steric bulk and influences the electronic environment of the ring.
Understanding the basicity of this molecule is not an academic exercise; it is fundamental to predicting its solubility, membrane permeability, interaction with metabolic enzymes, and binding affinity to therapeutic targets.[1]
The Dynamic Core: Thione-Thiol Tautomerism
The concept of basicity in this molecule begins with its ability to exist in two interconverting isomeric forms, a phenomenon known as tautomerism.[3] Specifically, it exhibits thione-thiol tautomerism.
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Thione Form: 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione. This form contains a carbon-sulfur double bond (C=S), also known as a thiocarbonyl group.
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Thiol Form: 1-Amino-4-methyl-1H-imidazole-2-thiol. This form contains a carbon-sulfur single bond with the hydrogen attached to the sulfur atom (S-H).
For many related heterocyclic compounds, such as 1-methyl-1H-imidazole-2-thiol (methimazole), the thione tautomer is the predominant form in solution and the solid state.[4] This equilibrium is critical because it determines which atoms are available for protonation and coordination.
Caption: Thione-thiol tautomeric equilibrium.
Protonation Equilibria: Identifying the Basic Center(s)
The basicity of a molecule is defined by its ability to accept a proton (H⁺). 1-Amino-4-methyl-1H-imidazole-2-thiol presents multiple potential sites for protonation, making a simple assignment challenging. The primary candidates are the N3-ring nitrogen, the N1-exocyclic amino nitrogen, and the sulfur atom of the thione group.
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N3 (Pyridine-like) Nitrogen: In a standard imidazole ring, the N3 nitrogen is the most basic site.[2][5] Its lone pair of electrons resides in an sp² orbital, is not part of the aromatic π-system, and is readily available for protonation.[6] This is often the primary site of protonation in substituted imidazoles.
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N1-Amino Nitrogen: The basicity of this exocyclic amino group is attenuated because its lone pair can be delocalized into the imidazole ring system through resonance, reducing its availability.
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Sulfur Atom (Thione): The sulfur of the C=S group possesses lone pairs and can be protonated. However, protonation on nitrogen is generally more favorable as it preserves the aromaticity of the ring, resulting in a more stable conjugate acid.
Therefore, the N3 nitrogen is the most probable primary site of protonation.
Caption: Analysis of potential protonation sites.
Experimental Workflow: pKa Determination by Potentiometric Titration
The pKa is the definitive quantitative measure of a compound's basicity. Potentiometric titration is the gold-standard method for its determination. The causality behind this protocol is to precisely neutralize the basic sites of the molecule with a strong acid, generating a titration curve from which the pKa can be derived.
Protocol:
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System Preparation & Calibration:
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Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of the core measurement.
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Prepare a standardized solution of a strong acid titrant, typically 0.1 M HCl, and determine its exact concentration by titrating against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 1-Amino-4-methyl-1H-imidazole-2-thiol.
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Dissolve the sample in a known volume (e.g., 50.0 mL) of a suitable solvent. Deionized water is ideal, but if solubility is an issue, a co-solvent system (e.g., water/methanol) may be used. The presence of an organic solvent will shift the apparent pKa, which must be noted.
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Titration Procedure:
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Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous, gentle mixing.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or an automated titrator.
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After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Record smaller increments near the equivalence point where the pH changes most rapidly.
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Data Analysis and pKa Calculation:
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Plot the measured pH (y-axis) against the volume of HCl added (x-axis).
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The pKa is the pH at the half-equivalence point. To find this, first determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV).
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The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH at this half-volume is the pKa of the conjugate acid.
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Coordination Chemistry: A Lewis Base Perspective
The lone pairs of electrons on the nitrogen and sulfur atoms make 1-Amino-4-methyl-1H-imidazole-2-thiol an effective ligand for coordinating with metal ions. Its basicity (in the Lewis sense) dictates its function as an electron-pair donor.
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Monodentate Coordination: The ligand can bind to a metal center through a single atom, typically the most basic N3 nitrogen or the soft sulfur atom. The choice is often dictated by the Hard and Soft Acids and Bases (HSAB) principle.
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Bidentate Chelation: The ligand can coordinate through two atoms simultaneously, typically the N3 nitrogen and the exocyclic sulfur, to form a stable five-membered chelate ring. This bidentate mode often results in enhanced thermodynamic stability of the metal complex (the chelate effect).
Caption: Monodentate and bidentate coordination modes.
Consequence in Drug Development: From pKa to ADME
For drug development professionals, the pKa is one of the most critical physicochemical parameters because it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
| Pharmacokinetic Phase | Influence of Basicity (pKa) |
| Absorption | The pKa determines the charge state of the molecule in the varying pH environments of the GI tract. The neutral form is generally more lipophilic and better able to cross cell membranes via passive diffusion. |
| Distribution | The charge state affects binding to plasma proteins (like albumin) and partitioning into tissues. Ionized species are typically more water-soluble and may have a smaller volume of distribution. |
| Metabolism | The interaction with metabolic enzymes (e.g., Cytochrome P450s) can be influenced by the molecule's protonation state, affecting its rate of metabolic clearance. |
| Excretion | Renal clearance is highly dependent on water solubility. Ionized, more polar molecules are less likely to be reabsorbed in the kidney tubules and are more readily excreted in urine. |
Furthermore, the ability of the molecule to form hydrogen bonds and ionic interactions with its biological target is directly dependent on its protonation state. A precise understanding of its basicity is therefore essential for rational drug design and lead optimization.
Conclusion
The basic properties of 1-Amino-4-methyl-1H-imidazole-2-thiol are a direct consequence of its intricate electronic structure, dominated by thione-thiol tautomerism and the availability of multiple potential protonation sites. The pyridine-like N3 nitrogen emerges as the most probable basic center. A rigorous experimental determination of its pKa via potentiometric titration provides the quantitative data necessary to predict its behavior as a ligand and, most critically, its pharmacokinetic and pharmacodynamic profile in a drug development context. This guide provides the foundational framework and practical methodologies for researchers to harness the chemical potential of this versatile scaffold.
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